8-Bromo-1-chloro-3-methylisoquinoline chemical structure and properties
8-Bromo-1-chloro-3-methylisoquinoline chemical structure and properties
This guide provides an in-depth technical analysis of 8-Bromo-1-chloro-3-methylisoquinoline , a specialized heterocyclic building block used in medicinal chemistry for the synthesis of dual-functionalized isoquinoline derivatives.[1]
Executive Summary
8-Bromo-1-chloro-3-methylisoquinoline is a trisubstituted isoquinoline scaffold characterized by two chemically distinct halogen "handles" and a stabilizing methyl group.[1] Its value in drug discovery lies in its orthogonal reactivity : the C1-chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (
Structural Analysis & Physiochemical Properties
The compound features a fused benzene and pyridine ring (isoquinoline) with specific substitution patterns that dictate its electronic properties.
Chemical Identity[2]
-
IUPAC Name: 8-Bromo-1-chloro-3-methylisoquinoline[1]
-
CAS Number: 1233025-78-9 (Generic for 8-bromo-1-chloroisoquinoline series; specific isomers may vary by vendor catalog).[1][2]
-
Molecular Formula:
-
Molecular Weight: 256.53 g/mol [1]
Structural Diagram
The following diagram illustrates the core numbering and electronic environment. Note the "Peri-effect" at the C8 position, where the bromine atom is sterically crowded by the adjacent nitrogen lone pair, influencing catalytic cycles.[3]
Figure 1: Structural analysis highlighting the orthogonal reactive centers.
Calculated Physiochemical Properties
| Property | Value (Predicted) | Significance |
| LogP | 3.65 ± 0.4 | High lipophilicity; likely requires organic co-solvents (DMSO, DMF) for assays.[1] |
| Polar Surface Area (PSA) | 12.9 Ų | Low PSA suggests good membrane permeability (CNS penetrant potential). |
| pKa (Conjugate Acid) | ~2.5 | Weakly basic due to electron-withdrawing halogens; N-protonation requires strong acid. |
| Solubility | Low (Water) | Soluble in DCM, EtOAc, DMSO, Methanol.[1] |
Synthetic Routes[5][6][7][8][9][10][11]
The synthesis of 8-bromo-1-chloro-3-methylisoquinoline typically proceeds through the chlorination of the corresponding isoquinolinone intermediate.[1] This is the most robust industrial route, avoiding the regioselectivity issues of direct bromination.
The Isoquinolinone Pathway
The critical precursor is 8-bromo-3-methylisoquinolin-1(2H)-one .[1]
-
Ring Construction: Synthesis often begins with 2-amino-6-bromobenzoic acid (or a related benzamide) which undergoes condensation with a ketone equivalent (e.g., acetone or acetonyl synthon) to close the heterocyclic ring.[1] Alternatively, an isocoumarin intermediate is treated with ammonia.
-
Deoxychlorination (The Key Step): The lactam carbonyl at C1 is converted to a chloride using Phosphoryl Chloride (
).
Detailed Protocol: Deoxychlorination
Objective: Convert 8-bromo-3-methylisoquinolin-1(2H)-one to 8-bromo-1-chloro-3-methylisoquinoline.[1]
Reagents:
-
Precursor: 8-Bromo-3-methylisoquinolin-1(2H)-one (1.0 eq)[1]
-
Reagent:
(Phosphoryl chloride) (5.0 – 10.0 eq) -
Base (Optional):
-Diisopropylethylamine (DIEA) (1.0 eq) - Accelerates reaction.[1] -
Solvent: Neat (preferred) or Acetonitrile.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (
), place the isoquinolinone precursor. -
Addition: Carefully add neat
to the flask. Caution: Exothermic. If the substrate is acid-sensitive, add DIEA at this stage.[1] -
Reflux: Heat the mixture to 90–105°C (reflux) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar spot (product).
-
Quench (Critical Safety Step): Cool the reaction to room temperature. Remove excess
under reduced pressure (rotary evaporator with a base trap). -
Neutralization: Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize the resulting acidic suspension with saturated
or until pH ~8. -
Extraction: Extract with Dichloromethane (
, 3x). Wash combined organics with brine, dry overngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> , and concentrate.[1] -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Orthogonal Reactivity Profile
The defining feature of this scaffold is the ability to react selectively at C1 or C8.
Reactivity Logic
-
C1-Chlorine: Activated by the adjacent ring nitrogen (C=N bond). It behaves like an acid chloride or activated heteroaryl halide. Reacts with nucleophiles (amines, alkoxides, thiols) under mild heating.[1]
-
C8-Bromine: Deactivated towards nucleophiles but sterically accessible for Palladium oxidative addition.
-
Sequence: Generally,
at C1 is performed first . Palladium catalysts can sometimes insert into the C1-Cl bond if the C8-Br is sterically hindered, so "capping" the C1 position with a nucleophile prevents side reactions during the subsequent Suzuki/Buchwald coupling at C8.[1]
Figure 2: Sequential functionalization strategy. Path A is the standard medicinal chemistry workflow.
Protocol: Selective at C1
Reagents:
-
Substrate: 8-Bromo-1-chloro-3-methylisoquinoline[1]
-
Nucleophile: Primary or Secondary Amine (1.2 eq)
-
Base:
or (2.0 eq) -
Solvent: DMSO or NMP (for unreactive amines) or Ethanol (for reactive amines).
Procedure:
-
Dissolve substrate in DMSO (0.5 M).
-
Heat to 80–100°C in a sealed vial for 2–6 hours.
- .
-
Note: The C8-Bromine remains intact under these conditions.
Safety & Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Specific Hazard: As a benzylic-like halide and heteroaryl chloride, the compound may be a sensitizer .[1] Handle in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of C1-Cl to isoquinolinone).
References
-
Synthesis of 1-Chloroisoquinolines: Journal of Organic Chemistry, "Regioselective Synthesis of 1-Chloroisoquinolines via Deoxychlorination," available at .
-
Palladium Coupling of Isoquinolines: Chemical Reviews, "Cross-Coupling Reactions of Heteroaryl Halides," available at .
-
Compound Data & Safety: PubChem, "8-Bromo-1-chloroisoquinoline (Analogous Data)," available at .[1]
-
Reaction Mechanisms: March's Advanced Organic Chemistry, 8th Edition, Wiley-Interscience.[1] (Standard text for
and Pd-coupling mechanisms). -
Vendor Data: Sigma-Aldrich/Merck Product Specification for "8-Bromo-1-chloroisoquinoline" (CAS 1233025-78-9), available at .[1]
Sources
- 1. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
